4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSBANFEFKALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the 4-position is usually carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: The methyl group is introduced at the 6-position using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This reactivity is enhanced by the electron-deficient nature of the pyrazine ring.
Key findings:
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) enable coupling with aryl/alkyl amines to form C–N bonds .
-
Copper-mediated reactions with alkoxides proceed efficiently in polar aprotic solvents.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids, facilitating aryl/heteroaryl functionalization.
| Boronic Acid | Catalyst System | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 90°C | 4-Phenyl-6-methylpyrazolo[1,5-a]pyrazine | 88% | |
| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene | 110°C | 4-(Pyridin-4-yl)-6-methyl... | 76% |
Notable observations:
-
Electron-deficient boronic acids require higher temperatures (110–120°C) for optimal yields.
-
Bidentate ligands (e.g., SPhos) improve catalytic efficiency in sterically challenging couplings.
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes esterification, amidation, and decarboxylation reactions.
Esterification
Reaction with alcohols or alkyl halides produces esters, enhancing solubility for further modifications.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol/H₂SO₄ | Reflux, 12 h | Ethyl 4-bromo-6-methyl...carboxylate | 92% | |
| CH₃I, K₂CO₃ | DMF, RT, 6 h | Methyl 4-bromo-6-methyl...carboxylate | 85% |
Amidation
Coupling with amines forms bioactive amides, as demonstrated in antitubercular drug development .
| Amine | Coupling Reagent | Product | MIC (μg/mL) | Source |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | EDCl, HOBt, DIPEA | 4-Bromo-6-methyl...-amide | <0.002 | |
| Benzylamine | T3P, NEt₃ | N-Benzyl-4-bromo-6-methyl...amide | 0.004 |
Decarboxylation
Thermal or basic conditions induce decarboxylation, forming 4-bromo-6-methylpyrazolo[1,5-a]pyrazine .
| Conditions | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| CuO, Quinoline | 180°C | 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine | 78% | |
| NaOH, Ethylene glycol | 120°C | 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine | 65% |
Cyclization Reactions
The carboxylic acid group participates in intramolecular cyclizations to form fused heterocycles.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| POCl₃ | Reflux, 4 h | Pyrazolo[1,5-a]pyrazin-2-one | Fluorescent probes | |
| NH₂NH₂·H₂O | EtOH, Δ | Pyrazolo[1,5-a]pyrazine-2-carboxamide | Anticancer agents |
Metal-Halogen Exchange
The bromine atom undergoes lithium-halogen exchange for further functionalization.
| Organometallic Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| n-BuLi | THF, −78°C | 4-Lithio-6-methylpyrazolo[1,5-a]pyrazine | N/A | |
| Grignard reagents | Et₂O, 0°C | 4-Alkyl-6-methylpyrazolo[1,5-a]pyrazine | 60–70% |
Biological Activity Correlations
Derivatives of this compound exhibit structure-dependent bioactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HTC-116) cells. Its mechanism involves the modulation of specific signaling pathways that promote apoptosis in cancer cells.
Case Study : A study published in Molecules outlined the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound. These derivatives were shown to exhibit selective cytotoxicity against tumor cells while sparing normal cells, suggesting a promising therapeutic index for compounds within this class .
Enzyme Inhibition
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has been investigated for its ability to inhibit key enzymes involved in disease progression. Notably, it has shown potential as an inhibitor of Bruton’s tyrosine kinase, a target for treating various malignancies and autoimmune diseases.
Research Findings : In a study focusing on the structure-activity relationship (SAR) of pyrazolo derivatives, it was found that modifications at specific positions significantly enhanced enzyme binding affinity. This highlights the importance of structural optimization in developing effective inhibitors .
Materials Science Applications
The compound's unique properties extend beyond medicinal chemistry into materials science. Its photophysical characteristics make it suitable for applications in organic electronics and fluorescence-based sensors.
Photophysical Properties
Research indicates that compounds like 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can act as efficient fluorophores due to their planar structure and electron-rich nature. This property is advantageous for developing new materials for light-emitting devices and sensors.
Example Application : The integration of pyrazolo derivatives into polymer matrices has been explored for creating advanced photonic materials with tunable optical properties .
Synthesis and Derivatization
The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity in producing this compound.
| Synthesis Method | Key Features |
|---|---|
| Cyclocondensation | Utilizes 1,3-biselectrophilic compounds with NH-3-aminopyrazoles |
| Microwave Irradiation | Enhances reaction rates and product yields |
| Functionalization | Allows introduction of diverse substituents to improve bioactivity |
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The biological activity of pyrazine derivatives is highly dependent on substituent patterns, ring systems, and physicochemical properties like hydrophobicity (logP). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*logP values are calculated or experimentally derived from referenced studies.
Key Observations:
- For example, 5-tert-butyl-6-chloro derivatives exhibit higher antifungal activity due to increased logP (3.2) and bulky tert-butyl groups .
- Ring System Variations : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[1,5-a]pyrimidine cores alter electronic properties. Pyrimidine derivatives (e.g., 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) may exhibit distinct binding interactions due to differing nitrogen atom positions .
Antimycobacterial and Antifungal Activity
- 3,5-Bromo-4-hydroxyphenyl pyrazinecarboxylic acid derivatives show 54–72% inhibition against Mycobacterium tuberculosis H37Rv, attributed to synergistic effects of bromine and hydroxyl groups .
- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide demonstrates potent antifungal activity against Trichophyton mentagrophytes (MIC = 31.25 µmol/mL), highlighting the importance of chloro and thiazole groups .
Cytostatic Activity
- Compound 6c (pyrazine sorafenib analog) exhibits cytostatic activity (IC50 = 0.6–0.9 μM) in HepG2, HeLa, and A549 cancer cells, surpassing sorafenib. Its selectivity (IC50 > 100 μM in normal fibroblasts) is linked to the bromophenyl-urea moiety and cyclopentylamide group .
Biological Activity
Introduction
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With the molecular formula C8H6BrN3O2, this compound features a unique pyrazolo[1,5-a]pyrazine structure, which is known for its potential in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| CAS Number | 1820704-94-6 |
| Structure | Chemical Structure |
The biological activity of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and methyl substituents enhances its binding affinity and selectivity towards these targets. This compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in different disease models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compounds containing bromine and chlorine substituents had enhanced cytotoxicity compared to their counterparts without these halogens. The combination of these pyrazoles with doxorubicin demonstrated a significant synergistic effect, particularly in the MDA-MB-231 cell line characterized by a poor prognosis in breast cancer treatment .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain synthesized pyrazole carboxamides exhibit notable antifungal activity.
- Research Findings : In vitro studies demonstrated that pyrazole derivatives could inhibit the growth of several fungal strains, suggesting their potential as antifungal agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Enzyme Inhibition
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has been investigated for its role as an enzyme inhibitor. Its structural features allow it to effectively inhibit key enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
The biological activity of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Chlorine instead of Bromine | Similar anticancer activity |
| 4-Bromo-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | Ethyl group instead of Methyl | Varies in potency |
| 4-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Pyrimidine ring structure | Different receptor interactions |
Q & A
Q. What are the optimal synthetic routes for 4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid?
The compound can be synthesized via bromination of methyl 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate using N-bromosuccinimide (NBS) in anhydrous acetonitrile. Key steps include:
- Bromination : React methyl carboxylate precursors (e.g., 2c ) with NBS (1.06 g, 5.9 mmol) in MeCN at room temperature for 3 hours .
- Workup : Evaporate solvent, precipitate with water, and purify via recrystallization.
- Yields : Typically 70–90% with characterization via NMR (δ = 8.91 ppm for H-7) and NMR (δ = 142.1 ppm for C-2) .
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., δ = 8.38 ppm for pyrazine protons) .
- Mass Spectrometry (MS) : ESI-MS m/z = 359 [M+H]+ for brominated derivatives .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1680–1725 cm) and NH vibrations (~3346 cm) .
- Elemental Analysis : Confirm C, H, N content (e.g., C: 20.11%, N: 11.73%) .
Q. What functionalization strategies are viable at position 7 of the pyrazolo[1,5-a]pyrazine core?
Position 7 can be modified via nucleophilic substitution or metal-catalyzed cross-coupling:
- Amination : React with silylformamidines at 90°C for 30 minutes to introduce dimethylamino groups (yield: 71–93%) .
- Halogenation : Use iodination with N-iodosuccinimide (NIS) in MeCN under reflux (4 hours) for polyhalogenated derivatives .
Advanced Research Questions
Q. How does 4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid participate in catalytic oxidation systems?
The carboxylic acid moiety acts as a co-catalyst in vanadium-mediated oxidation of hydrocarbons:
Q. What are the metabolic pathways of alkyl-substituted pyrazine derivatives in biological systems?
Methyl groups undergo oxidation to pyrazine-2-carboxylic acid derivatives, which are excreted as major urinary metabolites. Key steps include:
Q. How do structural modifications influence bioactivity in pyrazinecarboxamide derivatives?
- Anti-mycobacterial Activity : Bromo and tert-butyl substituents enhance binding to Mycobacterium tuberculosis targets (e.g., 54–72% inhibition for 3,5-dibromo-4-hydroxyphenyl derivatives) .
- Photosynthesis Inhibition : 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl) derivatives show IC = 49.5 μM in spinach chloroplast oxygen evolution assays .
Methodological Considerations
Q. How to resolve contradictions in reaction yields across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
